REACTION_SMILES
|
[C:20].[CH:1]1=[CH:2][C:3](=[O:12])[CH2:4][CH2:5][C:6]12[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2.[H:13][H:14].[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1.[Pd:21]>>[CH2:1]1[CH2:2][C:3](=[O:12])[CH2:4][CH2:5][C:6]12[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1C=CC2(CCCCC2)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2(CCCCC2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |